3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives involves the heterocyclization reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids in the presence of phosphorus oxychloride. This process yields a series of compounds, confirming the structure and purity of the products using 1H NMR spectroscopy, LC-MS, and elemental analysis (Hlazunova, Panasenko, & Knysh, 2020). Microwave-assisted synthesis is also a convenient method for producing novel derivatives rapidly, as demonstrated by Raval et al. (2010), highlighting the versatility in synthesizing these compounds (Raval, Patel, Patel, & Desai, 2010).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives. For instance, the crystal structure analysis of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, reveals inter-molecular hydrogen bonding, highlighting the intricate molecular interactions that these compounds can exhibit (Nanjunda-Swamy et al., 2005).
Chemical Reactions and Properties
3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives can undergo various chemical reactions, including condensation with carboxylic acids, aldehydes, and amidation, to yield a broad spectrum of potentially biologically active compounds. The ability to introduce different substituents makes these compounds versatile intermediates in synthetic organic chemistry (Shawali & Sayed, 2006).
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : The compound 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been used as a base for synthesizing various derivatives. For example, Hlazunova et al. (2020) demonstrated the synthesis of ten new compounds in this series, highlighting its potential as a base for creating biologically active compounds (Hlazunova, Panasenko, & Knysh, 2020).
Biological Activity and Potential Applications
- Antimicrobial Activity : A number of studies have explored the antimicrobial properties of derivatives of 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Taha (2008) synthesized derivatives with potential antimicrobial activity, indicating the compound's usefulness in developing new antibacterial and antifungal agents (Taha, 2008).
- Insecticidal and Fungicidal Properties : Chaturvedi et al. (1988) synthesized derivatives with potential as pesticides, showing fungicidal activities against A. niger and H. oryzae, suggesting its application in agricultural sciences (Chaturvedi, Tiwari, & Nizamuddin, 1988).
Chemical Properties and Structural Analysis
- Structural Characterization : The structural characterization of various derivatives provides insight into the chemical properties of 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Fan et al. (2010) detailed the crystal structure of thiadiazole-containing triazolo derivatives, adding to the understanding of its chemical behavior (Fan et al., 2010).
Synthesis Methods
- Microwave-Assisted Synthesis : Raval et al. (2010) explored a microwave-assisted method for synthesizing certain derivatives, indicating advancements in efficient synthesis techniques (Raval, Patel, Patel, & Desai, 2010).
properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5S/c1-2-6-7-4-9(2)8-3(5)10-4/h1H3,(H2,5,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQOANGAYRVAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291903 |
Source
|
Record name | 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
CAS RN |
3176-51-0 |
Source
|
Record name | 3176-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.